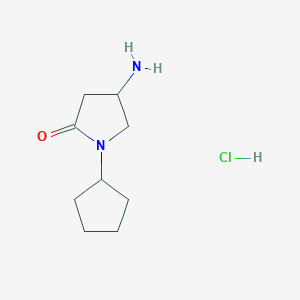

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-amino-1-cyclopentylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-5-9(12)11(6-7)8-3-1-2-4-8;/h7-8H,1-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPIQRPLXJNONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of the Compound Structure and Synthesis Challenges

- Chemical structure: The molecule consists of a pyrrolidin-2-one (a five-membered lactam ring) substituted at the nitrogen with a cyclopentyl group and bearing an amino group at the 4-position.

- Synthetic challenges: Key challenges include selective amination at the 4-position of the pyrrolidinone ring and efficient N-cyclopentylation without side reactions. The hydrochloride salt formation requires careful control of pH and solvent conditions to ensure purity and stability.

Preparation Methods of 4-Amino-1-cyclopentylpyrrolidin-2-one Hydrochloride

General Synthetic Strategy

The synthesis typically proceeds via:

- Construction of the pyrrolidin-2-one ring or modification of a preformed pyrrolidinone.

- Introduction of the cyclopentyl group at the nitrogen atom.

- Amination at the 4-position of the ring.

- Conversion of the free base to the hydrochloride salt.

Stepwise Synthetic Routes

N-Cyclopentylation of Pyrrolidin-2-one

- The starting material, pyrrolidin-2-one, is reacted with cyclopentyl halides (e.g., cyclopentyl bromide or chloride) under basic conditions to afford N-cyclopentylpyrrolidin-2-one.

- Typical bases include sodium hydride or potassium carbonate.

- Solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) are used to facilitate nucleophilic substitution.

- Reaction temperatures range from ambient to 80 °C, with reaction times of several hours to ensure completion.

4-Amination of N-Cyclopentylpyrrolidin-2-one

- Amination at the 4-position can be achieved via several methods:

- Direct amination using ammonia or ammonium salts under reductive or catalytic conditions.

- Via halogenation at the 4-position followed by nucleophilic substitution with ammonia.

- One approach involves selective 4-halogenation (e.g., bromination or iodination) of N-cyclopentylpyrrolidin-2-one, followed by displacement with ammonia or amines.

- Conditions include low temperatures (-10 to 0 °C) and use of solvents like DMF or N-methylpyrrolidone (NMP).

- Catalysts such as palladium complexes may be employed for amination via Buchwald-Hartwig-type coupling.

Formation of Hydrochloride Salt

- The free base 4-amino-1-cyclopentylpyrrolidin-2-one is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, isopropanol, or ethyl acetate).

- The reaction is typically carried out at room temperature.

- The hydrochloride salt precipitates out and is isolated by filtration.

- The solid is washed and dried under vacuum to achieve a moisture content below 0.1%.

Detailed Example Preparation Protocol

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. N-Cyclopentylation | Pyrrolidin-2-one, cyclopentyl bromide, K2CO3, DMF, 60 °C, 6 h | Nucleophilic substitution to form N-cyclopentylpyrrolidin-2-one | ~85% yield, >95% purity (HPLC) |

| 2. 4-Halogenation | N-cyclopentylpyrrolidin-2-one, N-iodosuccinimide, acetic acid, -10 °C, 1 h | Selective iodination at 4-position | ~80% yield, >98% purity |

| 3. 4-Amination | 4-iodo-N-cyclopentylpyrrolidin-2-one, NH3 (ammonia solution), Pd catalyst, 50 °C, 12 h | Palladium-catalyzed amination | ~75% yield, >97% purity |

| 4. Salt Formation | 4-amino-1-cyclopentylpyrrolidin-2-one, HCl in ethanol, RT, 2 h | Formation of hydrochloride salt | Quantitative precipitation, >99% purity |

Research Findings and Optimization Notes

- Temperature control: Low temperatures during halogenation and amination steps improve selectivity and reduce side reactions.

- Solvent choice: Polar aprotic solvents like DMF and DMAc are preferred for substitution reactions due to their ability to dissolve reactants and stabilize intermediates.

- Catalyst selection: Palladium catalysts with appropriate ligands enhance amination efficiency, reducing reaction times and increasing yields.

- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity of the hydrochloride salt.

- Yield improvements: Using stoichiometric control of halogenating agents and ammonia equivalents optimizes conversion rates.

Summary Table of Preparation Method Parameters

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| N-cyclopentylation base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Solvent for substitution | DMF or DMAc | High polarity promotes reaction rate |

| Halogenating agent | N-iodosuccinimide (NIS) | Selective 4-position halogenation |

| Halogenation temperature | -10 °C | Enhances selectivity, reduces side products |

| Amination catalyst | Pd complex (e.g., Pd2(dba)3) | Enables efficient amination |

| Amination temperature | 50 °C | Balances reaction rate and stability |

| Salt formation solvent | Ethanol, isopropanol | Good solubility and crystallization |

| Drying conditions | Vacuum drying, <0.1% moisture | Ensures stability and purity |

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride has been studied for its effects on several biological targets, especially in relation to neurodegenerative diseases and psychiatric disorders.

Neuroprotective Properties

Research indicates that compounds similar to 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride exhibit neuroprotective properties. For example, studies have shown that derivatives of pyrrolidin-2-one can inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like Parkinson's disease and depression .

Antidepressant Effects

The compound's structure suggests potential antidepressant effects, as it may enhance serotonergic signaling through MAO inhibition. This aligns with findings that related compounds have shown efficacy in preclinical models for depression .

Enzyme Inhibition

The compound acts primarily as an inhibitor of MAO enzymes. For instance, the binding affinity of similar compounds has been quantified using molecular docking studies, revealing strong interactions with key residues in the active sites of MAO-A and MAO-B . This inhibition leads to increased concentrations of monoamines, which are crucial for mood regulation.

Interaction with Receptors

In addition to enzyme inhibition, there is evidence suggesting that this compound may interact with various neurotransmitter receptors, contributing to its psychoactive effects. The precise receptor interactions would require further investigation through binding assays and functional studies.

Therapeutic Applications

Given its biological activity and mechanisms of action, 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride has potential therapeutic applications.

Treatment of Neurodegenerative Diseases

Due to its neuroprotective properties and ability to modulate neurotransmitter levels, this compound could be developed as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of MAO activity may help mitigate the symptoms associated with these conditions by preserving dopaminergic function .

Antidepressant Therapy

The antidepressant potential makes it a candidate for further research in treating major depressive disorder (MDD) and anxiety disorders. Its ability to enhance serotonin levels could provide a novel mechanism compared to existing antidepressants .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | MAO Inhibition | Demonstrated significant inhibition of both MAO-A and MAO-B with low IC50 values indicating high potency against these targets. |

| Study B | Antithrombotic Activity | Explored related compounds showing promise as antithrombotic agents, suggesting broader therapeutic implications beyond neuroprotection. |

| Study C | Pharmacological Profile | Comprehensive analysis indicated favorable pharmacokinetic properties and low toxicity profiles for related compounds, supporting further development. |

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 4-position and the cyclopentyl group at the 1-position play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : Bulky groups like cyclohexyl or aromatic rings (e.g., 4-chlorophenyl) increase molecular weight and may reduce solubility compared to smaller substituents like methyl .

- Base Structure: The unsubstituted 1-aminopyrrolidin-2-one hydrochloride (CAS 20386-22-5) has a higher melting point (227°C), suggesting stronger crystal lattice interactions .

Key Observations :

- Limited hazard data are reported for most analogs, though compounds like 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride require specific first-aid protocols for exposure .

- The absence of hazard statements for cyclohexyl and methyl derivatives may indicate lower acute toxicity .

Biological Activity

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral properties. This article synthesizes existing research findings, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with an amino group and a cyclopentyl substituent. This structural configuration is crucial for its biological activity, particularly in antiviral applications.

Antiviral Activity

Recent studies have focused on the antiviral potential of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride against SARS-CoV-2 and other beta-coronaviruses. The compound was evaluated for its efficacy in inhibiting viral replication in cell cultures.

Key Findings

- EC50 and CC50 Values : The compound exhibited an effective concentration (EC50) of approximately 4.7 µM against SARS-CoV-2 with a cytotoxic concentration (CC50) of 21 µM, leading to a selectivity index (SI) of 4.5, indicating a favorable therapeutic window .

- Mechanism of Action : The antiviral effect appears to be mediated through interference with the viral entry mechanism rather than direct inhibition of viral enzymes. In assays, it demonstrated significant activity against SARS-CoV-2 but not against unrelated viruses, such as Chikungunya .

Structure-Activity Relationships (SAR)

The SAR studies revealed that modifications to the cyclopentyl group and the amino substituent could influence the compound's antiviral potency. For instance, variations in the alkoxy substituents on the phenyl ring were explored, showing that certain configurations maintained or enhanced activity.

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

|---|---|---|---|

| 1 | 4.7 ± 3.0 | 21 ± 11 | 4.5 |

| 8 | 5.0 | >20 | >4 |

| 9 | >20 | >20 | - |

Table: Antiviral activity and cytotoxicity of selected compounds .

Case Studies

- SARS-CoV-2 Inhibition : In vitro studies demonstrated that the compound effectively blocked SARS-CoV-2 entry into cells, with an EC50 value of around 1.25 µM in neutralization assays .

- Broad-Spectrum Activity : The compound showed similar efficacy against various beta-coronaviruses, including SARS-CoV-1 and MERS-CoV, suggesting potential for broad-spectrum antiviral applications .

Toxicity and Safety Profile

The cytotoxicity studies indicated that while the compound has promising antiviral effects, it also exhibits some level of toxicity at higher concentrations. Continuous monitoring and further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. Q. What strategies improve solubility for in vivo studies without compromising stability?

Q. Tables

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 204.65 g/mol | |

| Melting Point | ~227°C | |

| XRPD Peaks (2θ) | 10.5°, 15.8°, 20.3° | |

| Predicted logP | 1.2 | |

| Stability (Storage) | 2–8°C, protected from light |

Q. Key Recommendations for Researchers :

- Prioritize crystallographic validation for novel derivatives.

- Use tiered impurity profiling (EP/ICH standards) for regulatory compliance.

- Cross-reference synthetic protocols with spectral libraries to mitigate reproducibility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.